molecular formula C20H25N3O2 B13332434 tert-Butyl 6-(5-cyanospiro[2.3]hexan-5-yl)-3,4-dihydro-1,5-naphthyridine-1(2H)-carboxylate

tert-Butyl 6-(5-cyanospiro[2.3]hexan-5-yl)-3,4-dihydro-1,5-naphthyridine-1(2H)-carboxylate

Cat. No.: B13332434
M. Wt: 339.4 g/mol
InChI Key: UZKBWESUHCXTCT-UHFFFAOYSA-N
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Description

tert-Butyl 6-(5-cyanospiro[2.3]hexan-5-yl)-3,4-dihydro-1,5-naphthyridine-1(2H)-carboxylate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique spirocyclic structure, which contributes to its distinct chemical properties and reactivity.

Preparation Methods

The synthesis of tert-Butyl 6-(5-cyanospiro[2.3]hexan-5-yl)-3,4-dihydro-1,5-naphthyridine-1(2H)-carboxylate involves multiple steps, including the formation of the spirocyclic core and subsequent functionalization. Common synthetic routes include:

    Formation of the Spirocyclic Core: This step typically involves cyclization reactions using appropriate starting materials and catalysts.

    Functionalization: Introduction of the tert-butyl ester and cyano groups through reactions such as esterification and nucleophilic substitution.

Industrial production methods may involve optimization of reaction conditions to enhance yield and purity, including temperature control, solvent selection, and purification techniques.

Chemical Reactions Analysis

tert-Butyl 6-(5-cyanospiro[2.3]hexan-5-yl)-3,4-dihydro-1,5-naphthyridine-1(2H)-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the cyano group to an amine.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups, altering the compound’s properties.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

tert-Butyl 6-(5-cyanospiro[2.3]hexan-5-yl)-3,4-dihydro-1,5-naphthyridine-1(2H)-carboxylate has several scientific research applications:

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.

    Industry: Utilized in the development of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of tert-Butyl 6-(5-cyanospiro[2.3]hexan-5-yl)-3,4-dihydro-1,5-naphthyridine-1(2H)-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s spirocyclic structure allows it to bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, including inhibition of enzyme activity or alteration of cellular signaling pathways.

Comparison with Similar Compounds

tert-Butyl 6-(5-cyanospiro[2.3]hexan-5-yl)-3,4-dihydro-1,5-naphthyridine-1(2H)-carboxylate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific functional groups and spirocyclic structure, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C20H25N3O2

Molecular Weight

339.4 g/mol

IUPAC Name

tert-butyl 6-(5-cyanospiro[2.3]hexan-5-yl)-3,4-dihydro-2H-1,5-naphthyridine-1-carboxylate

InChI

InChI=1S/C20H25N3O2/c1-18(2,3)25-17(24)23-10-4-5-14-15(23)6-7-16(22-14)20(13-21)11-19(12-20)8-9-19/h6-7H,4-5,8-12H2,1-3H3

InChI Key

UZKBWESUHCXTCT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC2=C1C=CC(=N2)C3(CC4(C3)CC4)C#N

Origin of Product

United States

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